Physicochemical Profiling and Pre-Formulation Characterization of[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Technical Guide
Physicochemical Profiling and Pre-Formulation Characterization of[1-(Aminomethyl)-4,4-dimethylcyclohexyl]methanol: A Technical Guide
Executive Summary
The development of novel cycloaliphatic scaffolds is a cornerstone of modern neuroactive drug design and bioconjugation chemistry. [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol represents a highly specialized amino alcohol derivative. Structurally analogous to gabapentinoid frameworks but distinguished by a neutral hydroxymethyl group and a bulky gem-dimethyl substitution, this molecule presents unique physicochemical behaviors.
This whitepaper provides an authoritative, in-depth guide to the molecular architecture, thermodynamic properties, and experimental profiling protocols required to evaluate this scaffold for advanced formulation and pharmacological applications.
Molecular Architecture & Fundamental Properties
The defining feature of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol is its rigid cyclohexane core, heavily influenced by the 4,4-dimethyl substitution. In synthetic and medicinal chemistry, gem-dimethyl groups create significant steric hindrance, locking the cyclohexane ring into a preferred chair conformation and shielding the core from rapid metabolic degradation (e.g., Cytochrome P450-mediated ring hydroxylation) .
Furthermore, the C1 position is a quaternary center bearing both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. This extreme steric congestion forces the hydrogen-bond donor/acceptor pairs into close spatial proximity, strongly favoring intramolecular hydrogen bonding . This transiently masks the molecule's polarity, shifting its apparent lipophilicity and potentially enhancing passive membrane permeation.
Quantitative Physicochemical Profile
Data synthesized from structural analysis and.
| Property | Value | Source / Method |
| Chemical Name | [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol | IUPAC Nomenclature |
| CAS Registry Number | 1522645-03-9 | |
| Molecular Formula | C₁₀H₂₁NO | Structural Formula |
| Molecular Weight | 171.28 g/mol | |
| Monoisotopic Mass | 171.1623 Da | High-Resolution MS |
| Predicted XLogP | 1.5 | |
| Topological Polar Surface Area | 46.25 Ų | Calculated (2D) |
| Hydrogen Bond Donors | 2 (-NH₂, -OH) | Pharmacophore Analysis |
| Hydrogen Bond Acceptors | 2 (N, O) | Pharmacophore Analysis |
Physicochemical Profiling: Causality & Experimental Design
To successfully formulate this scaffold, empirical validation of its ionization and solubility is mandatory. Relying solely on in silico predictions is insufficient due to the complex intramolecular dynamics at the C1 quaternary center.
Ionization (pKa) & Lipophilicity (LogD)
The primary amine is expected to be basic (pKa ~9.5–10.5), while the primary alcohol remains non-ionizable at physiological pH (7.4). Consequently, the molecule exists predominantly as a cation in systemic circulation. However, because of the aforementioned intramolecular hydrogen bonding between the -OH and -NH₂ groups, the apparent pKa of the amine may be slightly depressed compared to an isolated aliphatic amine. This necessitates potentiometric titration as the gold standard for characterization .
Thermodynamic Solubility
The molecule possesses a highly lipophilic tail (the 4,4-dimethylcyclohexyl moiety) and a highly polar head. This amphiphilic nature requires precise thermodynamic solubility profiling. We utilize the Shake-Flask Method rather than kinetic (DMSO-dilution) assays. Kinetic assays often overestimate solubility due to supersaturation; the shake-flask method ensures the crystalline lattice energy is fully accounted for at equilibrium.
Experimental Protocols (Step-by-Step)
The following protocols are designed as self-validating systems , ensuring data integrity through built-in control mechanisms.
Protocol 1: Potentiometric pKa Determination
Self-Validating Mechanism: A Gran plot analysis is performed on a blank titration prior to sample introduction. This confirms the Nernstian response and linearity of the glass electrode, validating the system before compound-specific data is generated.
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Electrode Calibration: Titrate a standardized 0.15 M KCl background solution with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption). Generate a Gran plot to verify electrode linearity.
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Sample Preparation: Dissolve 2.0 mg of [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol in 10 mL of 0.15 M KCl to maintain constant ionic strength.
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Dual-Direction Titration: Titrate the sample from pH 2.0 to 12.0, and reverse from 12.0 to 2.0. The hysteresis between the forward and backward curves must be < 0.1 pH units to confirm chemical stability.
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Data Refinement: Apply the Bjerrum function to calculate the average number of bound protons per molecule. The pKa is extracted at the half-equivalence point.
Protocol 2: High-Throughput Thermodynamic Solubility Profiling
Causality: Because [1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol lacks a UV chromophore (no aromatic rings or conjugated double bonds), standard HPLC-UV will fail to detect it. We mandate the use of HPLC with Charged Aerosol Detection (CAD) or LC-MS/MS for accurate quantification.
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Saturation: Add an excess of the solid compound (e.g., 10 mg) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed borosilicate glass vial.
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Equilibration: Agitate the suspension on a rotary shaker at 300 RPM at exactly 37.0 ± 0.5 °C for 48 hours. Self-Validation: Test an aliquot at 24h and 48h; equilibrium is confirmed when the concentration variance is < 5%.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant.
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Quantification: Dilute the supernatant in the mobile phase and analyze via HPLC-CAD against a 5-point standard calibration curve.
Analytical Workflows & Signaling/Metabolic Pathways
The successful translation of this scaffold from bench to formulation relies on a strict analytical workflow (Figure 1) and an understanding of its putative structure-activity relationships (Figure 2).
Fig 1. Physicochemical characterization and validation workflow for the amino alcohol scaffold.
Fig 2. Putative structure-activity logic tree mapping steric and electronic features to outcomes.
